molecular formula C11H16N2O2 B8411246 Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Cat. No. B8411246
M. Wt: 208.26 g/mol
InChI Key: BPIVUBWVXRELTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)9-6-8-4-2-3-5-13(8)10(9)7-12/h6H,2-5,7,12H2,1H3

InChI Key

BPIVUBWVXRELTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2CCCCC2=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 238b (3.5 g, 11.2 mmol), saturated HCl/diethyl ether solution (15 mL), and dichloromethane (15 mL). The mixture was stirred at room temperature for 4 h. After the reaction was completed, saturated aqueous NaHCO3 solution (50 mL) was added to the reaction mixture and the mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was evaporated under reduced pressure to afford 238c (2.2 g, 94%), which was directly used in the next step without further purification. MS: [M-NH2]+ 192.1. 1H NMR (500 MHz, MeOD) δ 6.28 (s, 1H), 4.38 (s, 2H), 4.03 (t, J=6.5 Hz, 2H), 3.84 (s, 3H), 2.78 (t, J=6.5 Hz, 2H), 2.06-2.02 (m, 2H), 1.87-1.82 (m, 2H).
Name
238b
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

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